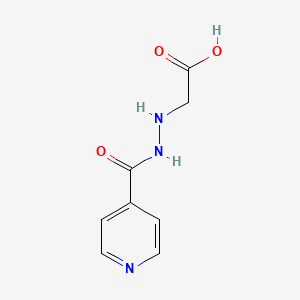
(2-Isonicotinoylhydrazino)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Isonicotinoylhydrazino)acetic acid is a chemical compound that belongs to the class of hydrazones It is derived from isonicotinic acid and glycine
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-Isonicotinoylhydrazino)acetic acid typically involves the reaction of isonicotinic acid hydrazide with glycine. The reaction is carried out in an aqueous medium under reflux conditions. The product is then purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using the same principles as laboratory synthesis. This includes the use of industrial reactors for reflux and purification processes such as crystallization and filtration.
Analyse Des Réactions Chimiques
Types of Reactions
(2-Isonicotinoylhydrazino)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The hydrazino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of this compound.
Reduction: Hydrazine derivatives.
Substitution: Various substituted hydrazinoacetic acid derivatives.
Applications De Recherche Scientifique
(2-Isonicotinoylhydrazino)acetic acid has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored as a candidate for antitubercular drugs due to its structural similarity to isoniazid.
Industry: Utilized in the development of new materials with specific chemical properties.
Mécanisme D'action
The mechanism of action of (2-Isonicotinoylhydrazino)acetic acid involves its interaction with specific molecular targets. In the case of its antimicrobial activity, it is believed to inhibit the synthesis of essential components in microbial cell walls, leading to cell death. The exact molecular pathways and targets are still under investigation.
Comparaison Avec Des Composés Similaires
Similar Compounds
Isonicotinic acid hydrazide: A well-known antitubercular agent.
Nicotinic acid derivatives: Compounds with similar structural features and biological activities.
Uniqueness
(2-Isonicotinoylhydrazino)acetic acid is unique due to its specific hydrazinoacetic acid moiety, which imparts distinct chemical and biological properties. Its potential as a dual-function compound (both antimicrobial and antitubercular) sets it apart from other similar compounds.
Propriétés
Numéro CAS |
7723-34-4 |
|---|---|
Formule moléculaire |
C8H9N3O3 |
Poids moléculaire |
195.18 g/mol |
Nom IUPAC |
2-[2-(pyridine-4-carbonyl)hydrazinyl]acetic acid |
InChI |
InChI=1S/C8H9N3O3/c12-7(13)5-10-11-8(14)6-1-3-9-4-2-6/h1-4,10H,5H2,(H,11,14)(H,12,13) |
Clé InChI |
MWBUFKBOLFMKFU-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=CC=C1C(=O)NNCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


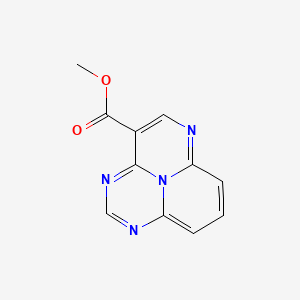
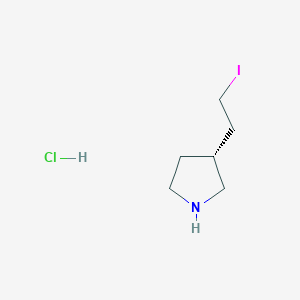
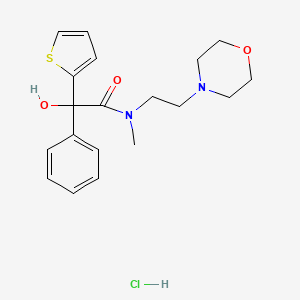
![(2-(2-Aminoethyl)-2-azaspiro[4.4]nonan-7-yl)methanethiol](/img/structure/B13962742.png)

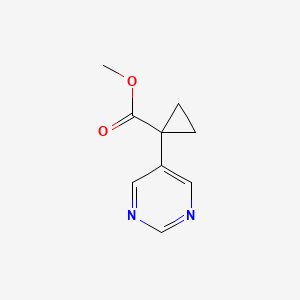
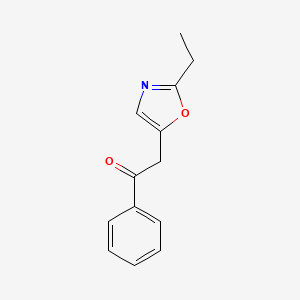

![2-Amino-1-(2-methyl-2,8-diazaspiro[4.5]decan-8-yl)propan-1-one](/img/structure/B13962770.png)
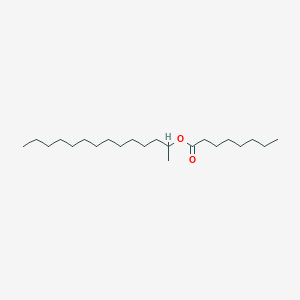
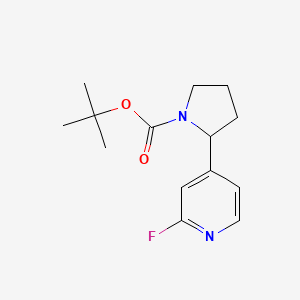
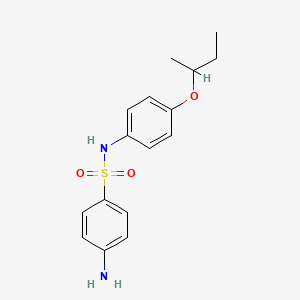
![Bis[(4-chlorophenyl)methyl]diselane](/img/structure/B13962802.png)

